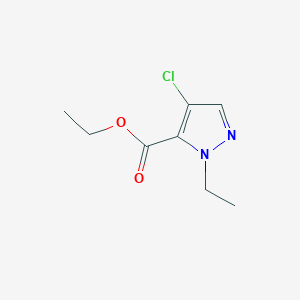

ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRYPOWIDJMQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then reacted with formic acid to yield the final product . Another method involves the reaction of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid with thionyl chloride in chloroform at 50°C .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., formic acid), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures and solvents such as chloroform or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, exhibit promising anticancer properties. For instance, research has shown that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer types. The compound's ability to inhibit certain protein interactions related to tumor growth makes it a candidate for further development in cancer therapies .

PRMT5 Inhibitors

this compound has been discussed in the context of protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being explored for their potential in treating various cancers due to their role in regulating gene expression and cellular proliferation. The compound's structural characteristics allow it to interact effectively with PRMT5, suggesting a pathway for developing targeted cancer therapies .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its potential use as a pesticide or herbicide. Its structure allows for the modification of biological activity, which can lead to the development of new agrochemicals aimed at improving crop protection against pests and diseases. The chlorinated pyrazole derivatives have shown efficacy in inhibiting the growth of specific plant pathogens .

Synthesis and Environmental Considerations

Green Chemistry Approaches

The synthesis of this compound has been optimized using environmentally friendly methods. Recent innovations highlight the use of dimethyl carbonate as a green reagent, replacing more toxic substances traditionally used in chemical synthesis. This approach not only enhances safety but also reduces environmental impact by minimizing hazardous waste production .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The following table summarizes key differences between ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate and analogous compounds:

Key Structural and Functional Differences

Substituents at position 1 vary widely: ethyl (target), phenyl , chloropyridinyl , and cyclohexyl . Bulky groups like cyclohexyl may reduce solubility but enhance lipophilicity, critical for drug design .

Functional Group Impact: Sulfonamide groups (e.g., in ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate) enhance biological activity by mimicking enzyme substrates . Cyano groups (e.g., in ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate) are electron-withdrawing, increasing electrophilicity for nucleophilic substitution reactions but raising toxicity risks .

Crystallographic Behavior :

- Weak C–H···O interactions and Cl···N contacts (3.046 Å) in 5-chloro-1,3-dimethyl-1H-pyrazole carboxylate suggest distinct packing compared to the target compound, which lacks methyl groups .

Biological Activity

Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including pharmacology and agrochemistry.

This compound belongs to the pyrazole family, known for their versatile chemical properties. The compound can undergo several reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction : These reactions can modify functional groups to enhance biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various pathogens. A study reported that derivatives of this compound demonstrated potent activity against Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda, with lethal activities observed at concentrations as low as 500 mg/L .

Anticancer Activity

The compound's derivatives have been evaluated for anticancer properties, showing promising results in inhibiting cancer cell lines. For instance, certain pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-chloro-1-ethyl-pyrazole | A549 (lung) | 26 |

| Pyrazole derivative X | MCF7 (breast) | 3.79 |

| Pyrazole derivative Y | Hep-2 (laryngeal) | 3.25 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may act as inhibitors of Aurora kinases, which are critical in cancer cell mitosis .

Case Studies

Several studies have explored the biological applications of this compound:

- Antifungal Activity : A derivative demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, indicating its potential use in agricultural applications as a fungicide .

- Insecticidal Activity : In laboratory settings, compounds derived from this compound showed effective insecticidal properties, suggesting their utility in pest management strategies .

- Pharmacological Studies : Ongoing research is investigating the compound's role in drug discovery, focusing on its potential as an anti-inflammatory and anticancer agent due to its ability to modulate various biochemical pathways .

Q & A

What are the optimal synthetic routes for ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via cyclocondensation or Suzuki coupling. For cyclocondensation, analogous methods involve reacting ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and hydrazine derivatives, followed by chlorination. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized using cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux . Yield optimization requires precise stoichiometry, temperature control (70–100°C), and inert atmospheres. Post-synthetic chlorination (e.g., using POCl₃ or SOCl₂) at 0–5°C minimizes side reactions .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic

Key techniques include:

- NMR : ¹H/¹³C NMR identifies substituents and confirms regioselectivity. For example, pyrazole C-4 carboxylate protons appear as a triplet at δ 4.3–4.5 ppm, while ethyl groups show quartets near δ 1.3–1.5 ppm .

- IR : Carboxylate C=O stretching (~1700 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) are diagnostic .

- X-ray crystallography : SHELX/SIR97 software refines crystal structures, resolving bond lengths and angles. For related pyrazoles, Cl-substituted positions exhibit bond lengths of 1.73–1.75 Å .

How can computational methods predict reaction pathways and regioselectivity for pyrazole derivatives?

Advanced

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies. For example, ICReDD’s reaction path search methods optimize substituent positioning by simulating electron density maps and frontier molecular orbitals. This predicts preferential chlorination at C-4 due to lower steric hindrance compared to C-3 . Coupling experimental data (e.g., HPLC yields) with computational results refines synthetic protocols .

How should researchers resolve contradictions in spectral data during structural elucidation?

Advanced

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) arise from impurities or tautomerism. Strategies include:

- Cross-validation : Compare experimental data with computed spectra (Gaussian09 or ORCA). For example, computed ¹³C NMR shifts for pyrazole C-5 (δ 145–150 ppm) must align with observed values .

- Crystallographic verification : Single-crystal X-ray structures (using SHELXL) unambiguously confirm substituent positions. A 2012 study resolved ambiguities in a chlorobenzyl-pyrazole derivative via crystallography .

What solvent systems and catalysts enhance Suzuki coupling efficiency for pyrazole carboxylates?

Advanced

For Suzuki-Miyaura cross-coupling:

- Solvents : DMF/H₂O (4:1) at 80°C improves boronic acid solubility.

- Catalysts : Pd(PPh₃)₄ (1–5 mol%) with K₃PO₄ base achieves >85% yield for aryl-substituted pyrazoles. Lower yields (<60%) occur with electron-withdrawing substituents due to reduced oxidative addition efficiency .

How can reaction design principles (DoE) optimize multi-step synthesis?

Advanced

Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For a 3-step synthesis (cyclocondensation, chlorination, esterification):

- Taguchi arrays prioritize temperature (most significant) over solvent polarity.

- Response surface modeling (e.g., Minitab) predicts optimal conditions: 90°C for cyclocondensation, 0°C for chlorination, and 1.2 eq. esterifying agent .

What challenges arise in crystallizing this compound, and how are they addressed?

Advanced

Challenges include low melting points (78–80°C) and polymorphism. Solutions:

- Slow evaporation from ethanol/hexane (1:3) at 4°C yields monoclinic crystals (space group P2₁/c).

- Twinned data require SHELXL’s TWIN/BASF commands for refinement. A 2008 study achieved R-factor = 0.034 using this approach .

What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Advanced

Electrophilic substitution favors C-4 due to:

- Resonance stabilization : The carboxylate group donates electron density to C-5, making C-4 more nucleophilic.

- Steric effects : The 1-ethyl group hinders attack at C-3. Computational studies (M06-2X/def2-TZVP) show a 12 kcal/mol preference for C-4 chlorination .

How are structure-activity relationships (SAR) modeled for pyrazole carboxylates in drug discovery?

Advanced

SAR studies combine docking (AutoDock Vina) and MD simulations (GROMACS). For example:

- Hydrophobic interactions : The ethyl group enhances membrane permeability (logP ~2.5).

- Chlorine at C-4 : Increases binding affinity to kinase targets (ΔG = -9.2 kcal/mol) .

What analytical methods quantify degradation products under accelerated stability conditions?

Advanced

Forced degradation (40°C/75% RH for 4 weeks) followed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.